![molecular formula C19H29N3O3S B5522051 3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522051.png)

3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves complex chemical reactions, aiming to create a compound with potential antihypertensive activity. For example, Caroon et al. (1981) synthesized a series of these compounds, exploring their substitution effects on antihypertensive properties. This demonstrates the intricate process involved in synthesizing such compounds, involving multiple steps and considerations for functional group placement to achieve desired biological activities (Caroon et al., 1981).

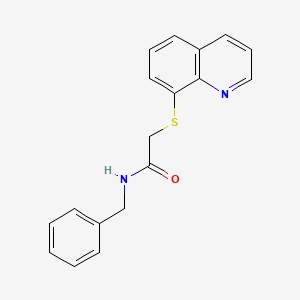

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, is crucial for their biological activity. The stereochemistry and functional group placement significantly affect their interaction with biological targets. Jiang and Zeng (2016) elucidated the crystal structures of related oxaspirocyclic compounds, highlighting the importance of molecular geometry and intermolecular interactions in defining the compound's properties (Jiang & Zeng, 2016).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those substituted with various groups, has been explored for potential antihypertensive activities and as alpha-adrenergic blockers. These compounds have shown significant biological activities, indicating their potential for further pharmacological exploration (Caroon et al., 1981). Furthermore, the structural effect of N,N-dialkylamide on the extraction of Th(IV) from nitric acid solution has been studied, providing insights into the extraction processes relevant in nuclear reprocessing (Yu et al., 2003).

Supramolecular Chemistry

Research into supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, which are closely related to the queried compound, has revealed the influence of substituents on the cyclohexane ring in supramolecular arrangements. These findings contribute to the understanding of molecular interactions and crystal engineering (Graus et al., 2010).

Catalysis and Synthesis

An efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles has been achieved through a double Michael addition reaction. This method represents a significant advancement in the synthesis of complex cyclic compounds, offering a straightforward approach to generating spiro heterocycles with potential applications in medicinal chemistry and material science (Aggarwal et al., 2014).

Crystallography and Molecular Structure

Studies on the synthesis and crystal structures of new oxaspirocyclic compounds have provided valuable information on their molecular configurations, hydrogen bonding, and supramolecular interactions. These findings are essential for the design of new materials and the understanding of their physical properties (Jiang & Zeng, 2016).

Propiedades

IUPAC Name |

3-[2-(dimethylamino)ethyl]-8-(4-thiophen-2-ylbutanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-20(2)12-13-22-15-19(25-18(22)24)8-10-21(11-9-19)17(23)7-3-5-16-6-4-14-26-16/h4,6,14H,3,5,7-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUBSWKOCPCPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CC2(CCN(CC2)C(=O)CCCC3=CC=CS3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)

![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)

![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)

![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)

![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)

![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)

![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)

![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)

![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)